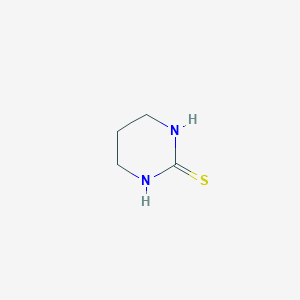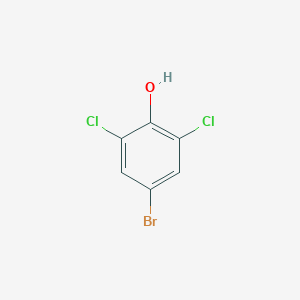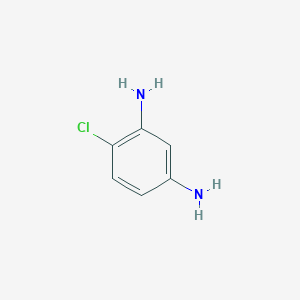
5α-Androstan
Übersicht
Beschreibung
5alpha-Androstane is a naturally occurring steroid compound found in animals. It is a derivative of androstane and serves as a structural foundation for various androgens, including testosterone and dihydrotestosterone. This compound plays a crucial role in the regulation of physiological processes, particularly those related to male characteristics and reproductive functions .
Wissenschaftliche Forschungsanwendungen
5alpha-Androstane has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
5alpha-Androstane, also known as 5-Alpha-Androstane-3-Beta,17beta-Diol, is a metabolite of testosterone with androgenic activity . It primarily targets the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .
Mode of Action
5alpha-Androstane interacts with its target, ERβ, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5alpha-Androstane binds to ERβ, activating the receptor . This interaction results in changes in the expression of genes regulated by ERβ .
Biochemical Pathways
5alpha-Androstane affects the hypothalamo-pituitary–adrenal (HPA) axis, a complex series of interactions among the hypothalamus, the pituitary gland, and the adrenal glands . The HPA axis controls reactions to stress and regulates various body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .
Pharmacokinetics
It is known that 5alpha-androstane is a metabolite of testosterone, suggesting that it is produced in the body through the metabolism of testosterone .
Result of Action
The activation of ERβ by 5alpha-Androstane has several effects. It inhibits the response of the paraventricular nucleus (PVN) of the hypothalamus to stressors . This results in a reduction in the secretion of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone, thereby decreasing the gain of the HPA axis .
Action Environment
The action of 5alpha-Androstane can be influenced by various environmental factors. For example, the presence of other hormones, such as testosterone and estradiol, can affect the production and action of 5alpha-Androstane . Additionally, factors that affect the overall health and hormonal balance of the individual, such as stress, diet, and illness, can also influence the action and efficacy of 5alpha-Androstane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5alpha-Androstane can be synthesized through several chemical methods. One common approach involves the hydrogenation of 3-carbonyl-4-aza-5-androstane alkenyl compounds using formic acid and a hydrogen donor agent at temperatures ranging from 60 to 101 degrees Celsius for 5 to 24 hours . The reaction mixture is then subjected to decompression and concentration to remove formic acid, followed by crystallization to obtain the final product.
Industrial Production Methods: In industrial settings, 5alpha-Androstane is often produced through biotechnological methods. For instance, engineered strains of Mycobacterium neoaurum expressing 5alpha-reductase and glucose-6-phosphate dehydrogenase can convert phytosterols into 5alpha-Androstane with high efficiency . This method offers a sustainable and cost-effective alternative to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha-Androstane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of 5alpha-Androstane can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Oxidation typically yields 5alpha-androstane-3,17-dione.
Reduction: Reduction can produce 5alpha-androstane-3alpha,17beta-diol.
Substitution: Substitution reactions may result in halogenated derivatives of 5alpha-Androstane.
Vergleich Mit ähnlichen Verbindungen
5alpha-Androstane-3alpha,17beta-diol: A metabolite of 5alpha-Androstane with similar androgenic activity.
5alpha-Androstane-3beta,17alpha-diol: Another metabolite that acts as a regulator of gonadotropin secretion.
Androstanedione: A naturally occurring androstane steroid and an endogenous metabolite of androgens.
Uniqueness: 5alpha-Androstane is unique due to its structural role as a precursor for various potent androgens. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research and industry further distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYKIGBANMMBK-UGCZWRCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CCCCC4(C3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036532 | |
| Record name | 5alpha-Androstane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Androstane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11912 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
438-22-2 | |
| Record name | Androstane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5alpha-Androstane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etioallocholane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5alpha-Androstane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α).-androstane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT649U81FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5α-Androstane derivatives, particularly 5α-dihydrotestosterone (5α-DHT), primarily exert their effects by binding to the androgen receptor (AR). This binding leads to translocation of the hormone-receptor complex into the nucleus, where it binds to androgen response elements (AREs) in the DNA, ultimately influencing gene expression. [] This process regulates various physiological functions, including prostate growth and differentiation. [, , , , , ] Other 5α-Androstane derivatives, like 5α-androstane-3α,17β-diol (3α-diol), can be converted to 5α-DHT in tissues like the prostate, thereby indirectly activating the AR pathway. [, , ]
ANone: 5α-Androstane serves as the core structure for a range of androgens and their metabolites.
A: 5α-Androstane derivatives themselves are not generally considered catalysts. Research focuses on their role as substrates for enzymes involved in steroid metabolism, such as 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 17β-hydroxysteroid dehydrogenase. [, , , , , ]
A: Computational chemistry can be employed to study the interaction of 5α-Androstane derivatives with the androgen receptor, predicting binding affinities and guiding the design of novel inhibitors. Quantitative structure-activity relationship (QSAR) models help in understanding the relationship between the chemical structure of these compounds and their biological activity, aiding in the development of more potent and selective drugs. [, ]
ANone: Modifications to the 5α-Androstane core structure significantly impact the activity of its derivatives.
- Position and type of substituents: Changes at positions like C-3, C-7, and C-17 with varying functional groups drastically influence the binding affinity to the androgen receptor, metabolic stability, and ultimately, the biological activity. [, , , ]
- Stereochemistry: The stereochemistry at different chiral centers within the 5α-Androstane framework also plays a crucial role in determining activity. For example, the 3α-diol epimer has been shown to be a more potent androgen than the 3β-diol epimer. [, , ]
ANone: While specific stability data for all 5α-Androstane derivatives is limited within these papers, chemical synthesis studies suggest various approaches for enhancing their stability and bioavailability. These include:
- Esterification: Esterification of hydroxyl groups can improve lipophilicity and enhance metabolic stability, as seen with testosterone propionate and 5α-androstane-3α,17β-diol dipropionate. []
- Conjugation: Conjugation with molecules like glucuronic acid is a common metabolic pathway for these compounds. [, ]
ANone: Research indicates varying pharmacokinetic profiles for different 5α-Androstane derivatives.
- Absorption & Distribution: Lipophilic nature facilitates absorption and distribution into tissues like the prostate, as demonstrated by 3α-diol. [, , ]
- Metabolism: Extensive hepatic and extra-hepatic metabolism occurs, including oxidation, reduction, and conjugation reactions. [, , , , , ] Specific metabolic pathways and clearance rates vary between compounds.
- Excretion: Primarily excreted in urine, often as glucuronide or sulfate conjugates. [, ]
ANone: Numerous in vitro and in vivo studies have investigated the biological activities of 5α-Androstane derivatives.
- In vitro: Cell-based assays using androgen-sensitive cell lines, such as Shionogi cells and LNCaP cells, have been instrumental in studying the antiproliferative effects of novel 5α-Androstane derivatives and their mechanisms of action. [, ]
- In vivo: Animal models, particularly rodents, are frequently employed. For instance, castrated rats and hamsters have been utilized to investigate the effects of these compounds on the prostate, epididymis, and other androgen-responsive tissues. [, , , , , , , , , , , , ] Studies have also explored their impact on sexual differentiation, hepatic steroid metabolism, and follicular development in ewes. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)






